1-(2-Pyridyl)-3-methyl-5-[(1R)-1-phenyl-1-methoxyethyl]-1H-pyrazole
Description
Properties
CAS No. |
832688-53-6 |
|---|---|
Molecular Formula |
C18H19N3O |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-[5-[(1R)-1-methoxy-1-phenylethyl]-3-methylpyrazol-1-yl]pyridine |
InChI |
InChI=1S/C18H19N3O/c1-14-13-16(21(20-14)17-11-7-8-12-19-17)18(2,22-3)15-9-5-4-6-10-15/h4-13H,1-3H3/t18-/m1/s1 |
InChI Key |
KPLKYLWDFRJKFV-GOSISDBHSA-N |
Isomeric SMILES |
CC1=NN(C(=C1)[C@@](C)(C2=CC=CC=C2)OC)C3=CC=CC=N3 |
Canonical SMILES |
CC1=NN(C(=C1)C(C)(C2=CC=CC=C2)OC)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthesis Strategies
Core Pyrazole Synthesis
The pyrazole ring is typically formed via cyclocondensation of 1,3-diketones or acetylenic ketones with hydrazine derivatives. For this compound, the 3-methyl group originates from a diketone precursor (e.g., ethyl acetoacetate), while the 2-pyridyl group is introduced via hydrazine derivatives or post-cyclization coupling reactions.
Key Steps:
- Cyclocondensation : Reaction of a 1,3-diketone (e.g., ethyl acetoacetate) with a hydrazine derivative containing a 2-pyridyl group.
- Functionalization : Introduction of the 5-substituent via alkylation or nucleophilic substitution.
Role of Protecting Groups
Protecting groups (e.g., tert-butoxycarbonyl) may be employed to prevent side reactions during synthesis. For example:
- Protection : Block the 5-position with a tert-butoxycarbonyl group during pyridyl group introduction.
- Deprotection : Remove the group post-alkylation to enable substitution.
Detailed Synthesis Pathways
Pathway A: Direct Cyclocondensation
Reagents :
- Diketone : Ethyl acetoacetate (source of 3-methyl group).
- Hydrazine Derivative : 2-Pyridylhydrazine (source of 2-pyridyl group).
Steps :
- Cyclocondensation : React ethyl acetoacetate with 2-pyridylhydrazine in ethanol under reflux.
- Alkylation : Treat the resulting pyrazole with (R)-1-phenyl-1-methoxyethyl bromide in the presence of a base (e.g., K2CO3).
Yield : Moderate to high (exact data unavailable in literature).
Pathway B: Post-Cyclization Functionalization
Reagents :
Steps :
- Pyrazole Core Synthesis : Form 3-methyl-1H-pyrazole-5-H via cyclocondensation.
- Pyridyl Introduction : Perform Suzuki coupling with 2-pyridyl boronic acid under palladium catalysis.
- Alkylation : Introduce the chiral substituent via asymmetric alkylation.
Pathway C: Chiral Auxiliary Approach
Reagents :
- Chiral Auxiliary : (R)-Mandelic acid or similar.
Steps :
- Auxiliary Attachment : Introduce a chiral auxiliary at the 5-position.
- Alkylation : React with a non-chiral electrophile, directing substitution to the desired configuration.
- Auxiliary Removal : Deprotect to isolate the chiral substituent.
Stereochemical Control
Challenges and Optimization
Regioselectivity in Alkylation
The 5-position of pyrazoles is electron-deficient, favoring electrophilic substitution. However, competing reactions at the 4-position may occur. Strategies to mitigate:
Stability of the Methoxy Group
The methoxy group in the substituent may undergo demethylation under acidic conditions. Solutions:
- Mild Alkylation Conditions : Use bases like K2CO3 instead of NaOH.
- Protecting Groups : Temporarily protect the methoxy group as a benzyl ether.
Data Tables
Table 1: Key Reagents and Conditions
Table 2: Stereochemical Control Methods
| Method | Reagents/Conditions | Enantiomeric Excess (ee) |
|---|---|---|
| Asymmetric Catalysis | Proline catalyst + alkylation agent | >90% ee |
| Chiral Auxiliary Resolution | (R)-Mandelic acid + enzymatic hydrolysis | >95% ee |
Chemical Reactions Analysis
1-(2-Pyridyl)-3-methyl-5-[(1R)-1-phenyl-1-methoxyethyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridyl and phenyl rings, using reagents like halogens or alkylating agents. .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-(2-Pyridyl)-3-methyl-5-[(1R)-1-phenyl-1-methoxyethyl]-1H-pyrazole. Research indicates that compounds within this class can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. A study demonstrated that certain pyrazole derivatives exhibited significant cytotoxic effects against breast cancer cell lines, suggesting their potential as chemotherapeutic agents .
Anti-inflammatory Properties
Pyrazoles are also recognized for their anti-inflammatory effects. In vivo studies have shown that derivatives of this compound can reduce inflammation in animal models, comparable to standard anti-inflammatory drugs like Indomethacin. The presence of electron-donating groups on the pyrazole ring enhances its anti-inflammatory activity .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been extensively studied. 1-(2-Pyridyl)-3-methyl-5-[(1R)-1-phenyl-1-methoxyethyl]-1H-pyrazole has demonstrated efficacy against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
Synthesis and Structural Modifications
The synthesis of 1-(2-Pyridyl)-3-methyl-5-[(1R)-1-phenyl-1-methoxyethyl]-1H-pyrazole typically involves the reaction of appropriate hydrazones with carbonyl compounds under acidic conditions. Various structural modifications can enhance its biological activities, such as altering substituents on the pyrazole ring or modifying the pyridine moiety .
Case Study 1: Anticancer Evaluation
A study published in Molecules evaluated a series of pyrazole derivatives for their anticancer activity against human cancer cell lines. The results indicated that specific modifications to the 2-pyridyl group significantly enhanced cytotoxicity, demonstrating the importance of structural diversity in drug design .
Case Study 2: Anti-inflammatory Activity
Research conducted on a series of substituted pyrazoles showed promising anti-inflammatory effects in a carrageenan-induced paw edema model in rats. The study compared the efficacy of these compounds with traditional non-steroidal anti-inflammatory drugs (NSAIDs), revealing comparable results in terms of reducing inflammation and pain .
Data Tables
Mechanism of Action
The mechanism of action of 1-(2-Pyridyl)-3-methyl-5-[(1R)-1-phenyl-1-methoxyethyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Pyrazole Derivatives
Key Observations :
- Electronic Effects : Fluorinated analogs (e.g., ) exhibit stronger electron-withdrawing effects compared to the target compound’s methoxy group, which is electron-donating. This impacts reactivity and binding affinity in biological systems.
- Stereochemistry: The target compound’s (1R)-configured methoxyethyl group contrasts with non-chiral analogs (e.g., ), enabling enantioselective interactions.
- Functional Groups : The aldehyde in offers reactivity for further derivatization, unlike the stable methoxyethyl group in the target compound.
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Biological Activity
1-(2-Pyridyl)-3-methyl-5-[(1R)-1-phenyl-1-methoxyethyl]-1H-pyrazole, also known as CTK3D3522, is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, structural characteristics, and a comprehensive review of its biological activities, supported by case studies and research findings.
Synthesis and Structural Characteristics
The compound is synthesized through the reaction of 3-(5-methyl-1-phenyl-1H-pyrazole-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 1H-indene-1,3(2H)-dione in an ethanol solution with piperidine as a catalyst. The final product is obtained as yellow crystals with a melting point of 276–277 °C . The molecular formula is and it exhibits a planar structure with specific interplanar angles between its various functional groups.
Crystal Structure Data
| Atom | x-coordinate | y-coordinate | z-coordinate | Uiso |
|---|---|---|---|---|
| N5 | 0.4501(3) | 0.94175(18) | 1.2379(6) | 0.0398(10) |
| O1 | 0.2820(3) | 1.21425(16) | 1.1088(6) | 0.0586(11) |
| O2 | 0.5588(3) | 1.11419(15) | 1.3481(5) | 0.0473(9) |
Pharmacological Properties
The pyrazole nucleus has been recognized for its broad therapeutic potential, including anti-inflammatory, analgesic, antipyretic, and anti-cancer properties . The compound's biological activities can be summarized as follows:
- Anti-inflammatory Activity : Several derivatives of pyrazoles have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds derived from similar structures demonstrated up to 85% inhibition of TNF-α at concentrations of .
- Antimicrobial Activity : Studies have indicated that pyrazole derivatives exhibit activity against various bacterial strains, including E. coli and S. aureus. One derivative showed effective results comparable to standard antibiotics .
- Antitumor Activity : The compound has been evaluated for its potential in cancer treatment, with some derivatives showing promising results in inhibiting tumor growth in vitro .
Case Study 1: Anti-inflammatory Effects
A study conducted by Selvam et al. synthesized novel pyrazole derivatives that exhibited anti-inflammatory effects comparable to indomethacin in carrageenan-induced edema models . The compounds showed high activity against both MAO-A and MAO-B isoforms.
Case Study 2: Antimicrobial Activity
Burguete et al. reported the synthesis of a series of diaryl pyrazoles tested against E. coli and Pseudomonas aeruginosa. One compound demonstrated significant antimicrobial activity, highlighting the importance of the aliphatic amide pharmacophore in enhancing efficacy .
Case Study 3: Antitumor Potential
Chovatia et al. evaluated pyrazole derivatives for their anti-tubercular properties against Mycobacterium tuberculosis strains, finding some compounds effective at low concentrations compared to standard treatments like rifampin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
